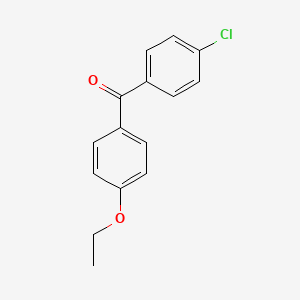

4-Chloro-4'-ethoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCCDWCVSBFUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351893 | |

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71783-49-8 | |

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Synthesis of 4-Chloro-4'-ethoxybenzophenone via Friedel-Crafts acylation

Application Note & Protocol

Strategic Synthesis of 4-Chloro-4'-ethoxybenzophenone via Electrophilic Aromatic Substitution: A Detailed Guide to Friedel-Crafts Acylation

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science. The methodology is centered on the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 4-chlorobenzoyl chloride, utilizing aluminum chloride as a potent Lewis acid catalyst. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure from reaction setup to product purification and characterization, and address critical safety considerations. This guide is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Scientific Context

Benzophenone derivatives are a critical class of compounds, serving as foundational scaffolds in the synthesis of various pharmaceuticals, agrochemicals, and photoinitiators. This compound, in particular, is a valuable precursor for more complex molecular targets. The synthesis route via Friedel-Crafts acylation represents a classic and efficient method for forging the central carbon-carbon bond between the two aromatic rings.[1] This reaction is a cornerstone of electrophilic aromatic substitution, where an acylium ion, generated in situ, acts as the electrophile.

The choice of phenetole as the aromatic substrate is strategic. The ethoxy group (-OEt) is an activating, ortho, para-directing substituent. Due to steric hindrance from the bulky acyl group, the substitution occurs preferentially at the para position, leading to the desired 4,4'-disubstituted product with high regioselectivity. Understanding and controlling the reaction conditions is paramount, as the Lewis acid catalyst, aluminum chloride (AlCl₃), is highly reactive and moisture-sensitive.[2]

Reaction Scheme and Mechanism

The overall transformation involves the acylation of phenetole with 4-chlorobenzoyl chloride:

Scheme 1: Synthesis of this compound

Mechanistic Breakdown:

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:[3][4]

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 4-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a powerful electrophile.[3]

-

Electrophilic Attack: The electron-rich phenetole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion, temporarily disrupting the aromaticity of the ring.

-

Deprotonation and Aromaticity Restoration: The tetrachloroaluminate ion (AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic system and the AlCl₃ catalyst, and produces HCl as a byproduct.[1]

-

Product-Catalyst Complexation: The ketone product, being a moderate Lewis base, forms a stable complex with the strong Lewis acid AlCl₃.[5] This prevents further acylation of the product ring. Consequently, a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.[1][5]

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from initial setup to final product analysis.

Sources

Application Notes & Protocols: 4-Chloro-4'-ethoxybenzophenone as a Photoinitiator

Abstract

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-4'-ethoxybenzophenone as a photoinitiator. It provides an in-depth analysis of its photochemical mechanisms, comprehensive and validated experimental protocols, and expert insights to optimize photopolymerization processes. The content is specifically tailored for applications in advanced material synthesis, including the fabrication of biomaterials and drug delivery systems.

Introduction: Strategic Advantages of this compound

This compound is a member of the benzophenone family and functions as a Type II photoinitiator.[1] Unlike Type I photoinitiators, which generate free radicals through unimolecular cleavage upon irradiation, Type II photoinitiators necessitate a co-initiator, typically a hydrogen donor, to produce initiating radicals in a bimolecular reaction.[1][2] This characteristic offers superior control over the initiation process and can mitigate oxygen inhibition, a persistent challenge in free-radical polymerization.

The strategic selection of this compound is often driven by its spectral sensitivity, which is compatible with UV-A light. This is particularly advantageous in biomedical applications where minimizing potential photodamage to sensitive biological components is critical. Its utility is well-recognized in the precise fabrication of structures like hydrogels for tissue engineering and matrices for controlled drug release.

Mechanism of Action: The Two-Component Radical Generation Pathway

The photoinitiation cascade involving this compound is a well-characterized photochemical process. The fundamental steps are detailed below:

-

Photoexcitation: Upon absorbing UV radiation, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): This highly energetic and short-lived singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁). The triplet state is the key reactive intermediate in the process.

-

Hydrogen Abstraction: The triplet-state benzophenone derivative abstracts a hydrogen atom from a co-initiator molecule (e.g., an amine or thiol). This reaction forms a ketyl radical from the photoinitiator and a new free radical from the co-initiator.[2][3]

-

Polymerization Initiation: The radical derived from the co-initiator is typically the more reactive species and proceeds to initiate the polymerization of monomer units.[3] The less reactive ketyl radical is more likely to participate in termination reactions.

This mechanistic pathway is illustrated in the following diagram:

Figure 1: Mechanism of photoinitiation by this compound.

Experimental Protocols

The following protocols are presented as adaptable frameworks. Optimization of concentrations, irradiation conditions, and component selection is essential for achieving desired material properties in specific applications.

Materials and Reagents

-

Photoinitiator: this compound

-

Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB) or N-methyldiethanolamine (MDEA)

-

Monomer: e.g., Poly(ethylene glycol) diacrylate (PEGDA), 2-Hydroxyethyl methacrylate (HEMA)

-

Solvent (if required): Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), or other appropriate solvent

-

UV Light Source: A calibrated 365 nm UV lamp with adjustable intensity

-

Inert Gas: Nitrogen or Argon for deoxygenation

Protocol 1: Fabrication of a Hydrogel for Biomedical Applications

This protocol details the synthesis of a biocompatible hydrogel suitable for applications such as cell encapsulation or as a scaffold in tissue engineering.

Step-by-Step Methodology:

-

Pre-polymer Formulation:

-

In a vessel shielded from light, dissolve the chosen monomer (e.g., 20% w/v PEGDA) in a suitable biocompatible buffer (e.g., phosphate-buffered saline, PBS).

-

Incorporate this compound to a final concentration of 0.2% w/v. Ensure complete dissolution, which may be facilitated by gentle warming or sonication.

-

Add the co-initiator, for instance, MDEA, to a final concentration of 0.8% w/v. A higher molar ratio of co-initiator to photoinitiator is generally recommended to ensure efficient radical generation.

-

-

Deoxygenation:

-

Purge the pre-polymer solution with an inert gas like nitrogen for 15-20 minutes to minimize dissolved oxygen, which can quench the photoinitiator's excited triplet state.

-

-

Cell Encapsulation (if applicable):

-

For cell-laden hydrogels, prepare a cell pellet by centrifugation and gently resuspend it in the deoxygenated pre-polymer solution to the desired cell density.

-

-

Photopolymerization:

-

Dispense the pre-polymer solution into a sterile mold (e.g., a PDMS mold).

-

Expose the solution to 365 nm UV light at a defined intensity (e.g., 15 mW/cm²). The required exposure duration will vary based on the hydrogel thickness and desired crosslink density, typically ranging from 45 seconds to 5 minutes.

-

-

Post-Polymerization Purification:

-

Carefully extract the hydrogel from the mold.

-

Wash the hydrogel extensively with sterile PBS or an appropriate cell culture medium to remove any unreacted components.

-

Table 1: Example Formulation for a PEGDA-based Hydrogel

| Component | Concentration (% w/v) | Function |

| PEGDA (Mn 5000) | 20 | Monomer (structural matrix) |

| This compound | 0.2 | Photoinitiator |

| N-methyldiethanolamine (MDEA) | 0.8 | Co-initiator (hydrogen donor) |

| Phosphate-Buffered Saline (PBS) | to 100 | Solvent/Buffer |

Protocol 2: Curing of a Functional Thin Film

This protocol is designed for creating functional coatings on various substrates, for applications in surface modification or device fabrication.

Step-by-Step Methodology:

-

Formulation Preparation:

-

Dissolve the monomer(s) and any functional additives in a volatile solvent like DCM.

-

Add this compound (typically 1-3% w/w relative to monomer content).

-

Incorporate the co-initiator, such as EDAB (typically 2-5% w/w relative to monomer content).

-

-

Film Deposition:

-

Apply the formulation onto the substrate using a suitable technique like spin coating, dip coating, or blade coating to achieve the desired film thickness.

-

-

Solvent Removal:

-

Allow for complete evaporation of the solvent in a controlled environment, such as a fume hood.

-

-

UV Curing:

-

Position the coated substrate under a 365 nm UV lamp. For optimal results and to minimize oxygen inhibition, conduct this step in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Irradiate for a duration determined by the film thickness and desired curing characteristics.

-

-

Post-Curing Characterization:

-

Assess the cured film for relevant properties such as hardness, adhesion, and chemical resistance.

-

Critical Parameters and Optimization

-

Initiator System Concentration: The ratio of photoinitiator to co-initiator is a critical determinant of polymerization efficiency. An excess of the co-initiator is generally beneficial but must be optimized to avoid potential side reactions.

-

Irradiation Parameters: The intensity of the UV light and the exposure time directly control the polymerization rate and the final properties of the material.

-

Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Deoxygenation of the monomer solution and performing the curing process under an inert atmosphere are highly recommended.

-

Substrate Considerations: For coating applications, ensure the substrate is chemically and photochemically stable under the reaction conditions.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Work in a well-ventilated area or under a chemical fume hood.[4]

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and direct contact with skin and eyes.[4][5]

-

Refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines.[4][6]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Incomplete or Slow Curing | Insufficient light exposure; Oxygen inhibition; Suboptimal initiator concentration. | Increase UV intensity or exposure time; Enhance deoxygenation; Optimize initiator/co-initiator ratio. |

| Brittle Polymer | Excessive crosslinking. | Reduce UV exposure or monomer concentration. |

| Poor Cell Viability (Biomedical) | Cytotoxicity from unreacted components; Excessive UV exposure. | Ensure thorough post-polymerization washing; Minimize UV dose. |

| Inconsistent Results | Variations in oxygen levels; Fluctuations in UV lamp output. | Standardize deoxygenation protocols; Calibrate and monitor UV source regularly. |

References

- Google Patents. (n.d.). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.

- Google Patents. (n.d.). EP0128693A2 - Process for the preparation of 4-hydroxybenzophenones.

-

An overview of Photoinitiators. (n.d.). Retrieved from [Link]

-

Patsnap. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

- Google Patents. (n.d.). WO1997049664A1 - Photoinitiators.

-

Royal Society of Chemistry. (n.d.). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Retrieved from [Link]

-

Brief description of hydrogen-capturing photoinitiators and their two main categories. (2022, July 12). Retrieved from [Link]

-

International Journal of Researches in Applied Sciences and Engineering Technology. (2020, April). A New Eco-Friendly Synthesis of 4-Chloro, 4’-Hydroxy Benzophenone using Solid Acid Catalysts. Retrieved from [Link]

- Google Patents. (n.d.). US5900472A - Copolymerizable benzophenone photoinitiators.

-

Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]

- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.

-

An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Retrieved from [Link]

-

National Institutes of Health. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes and Protocols for the Quantification of 4-Chloro-4'-ethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

4-Chloro-4'-ethoxybenzophenone is a substituted benzophenone that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence and quantity of this compound can be critical to the safety, efficacy, and purity of the final product. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This technical guide provides a comprehensive overview of analytical methodologies for the quantification of this compound. It is designed to offer both foundational understanding and practical, step-by-step protocols for immediate application. The methods described herein are grounded in established analytical principles and are designed to be validated in accordance with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Physicochemical Properties of this compound and Related Analogs

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods. While specific data for this compound is not extensively published, we can infer its likely behavior from structurally similar compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Solubility Profile |

| This compound | C15H13ClO2 | 260.71 | Expected to be a solid at room temperature with moderate polarity. | Likely soluble in organic solvents like acetonitrile, methanol, and dichloromethane; sparingly soluble in less polar solvents and practically insoluble in water.[6] |

| 4-Chloro-4'-hydroxybenzophenone | C13H9ClO2 | 232.66 | A crystalline powder used in the production of UV filters and stabilizers.[7] | Soluble in DMSO and methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[8][9] |

| 4-Chloro-4'-methoxybenzophenone | C14H11ClO2 | 246.69 | A related benzophenone derivative.[10] | Inferred to have solubility in common organic solvents. |

Recommended Analytical Techniques

Based on the chemical structure of this compound, the following analytical techniques are recommended for its quantification:

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity, resolution, and versatility for the separation, identification, and quantification of the analyte and its related substances.[11]

-

Gas Chromatography (GC): Suitable for the analysis of this semi-volatile and thermally stable compound, often coupled with a mass spectrometer (MS) for enhanced specificity.[11]

-

UV-Vis Spectrophotometry: A simpler, more accessible technique for quantification, particularly in pure samples or simple matrices where interfering substances are minimal.

High-Performance Liquid Chromatography (HPLC) Method

This section details a robust Reversed-Phase HPLC (RP-HPLC) method suitable for the quantification of this compound. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[12]

Method Principle

The analyte is separated on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Workflow: HPLC Analysis

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. ICH Official web site : ICH [ich.org]

- 4. youtube.com [youtube.com]

- 5. starodub.nl [starodub.nl]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 [chemicalbook.com]

- 10. 4-Chloro-4'-methoxybenzophenone | C14H11ClO2 | CID 82719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. onyxipca.com [onyxipca.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

Application Note: Unambiguous NMR Spectral Assignment of 4-Chloro-4'-ethoxybenzophenone

Introduction

4-Chloro-4'-ethoxybenzophenone is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of this compound. We will delve into the rationale behind the chemical shift assignments and coupling patterns, underpinned by the fundamental electronic effects of the chloro and ethoxy substituents. This guide is intended for researchers, scientists, and drug development professionals who rely on precise NMR analysis for molecular characterization.

Experimental Design and Rationale

The NMR spectral assignment of an asymmetrical benzophenone derivative like this compound requires a systematic approach. The presence of two distinct monosubstituted benzene rings necessitates careful analysis of the chemical shifts and coupling constants to differentiate the protons and carbons on each ring. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy group exert predictable yet distinct influences on the shielding of the aromatic nuclei.

This protocol outlines the standard procedures for sample preparation and data acquisition for routine one-dimensional ¹H and ¹³C NMR spectroscopy. For more complex structures or for definitive assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.[1]

Molecular Structure and Numbering Scheme

To ensure clarity in the spectral assignment, the following numbering scheme will be used for this compound:

Caption: Numbering scheme for this compound.

Protocols

Protocol 1: NMR Sample Preparation

This protocol details the standard procedure for preparing a small organic molecule for NMR analysis.

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Weigh the sample: Accurately weigh the desired amount of this compound directly into a clean, dry vial.

-

Dissolve the sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The inclusion of TMS in the solvent provides an internal reference for chemical shifts (δ = 0.00 ppm).

-

Ensure complete dissolution: Gently vortex the sample to ensure complete dissolution. Visually inspect the solution to confirm the absence of any solid particles.

-

Filter the sample: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[3]

-

Cap and label: Securely cap the NMR tube and label it clearly.

-

Homogenize the sample: Before placing the sample in the spectrometer, gently invert the tube several times to ensure the solution is homogeneous.

Protocol 2: NMR Data Acquisition

This protocol outlines the general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard single-pulse (e.g., zg30) | Provides a quantitative spectrum if the relaxation delay is sufficient. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise (S/N) for a sample of this concentration. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of the protons between pulses, ensuring accurate integration. |

| Acquisition Time (AQ) | 2-4 seconds | Provides good digital resolution to resolve fine coupling patterns. |

| Spectral Width (SW) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) | Simplifies the spectrum to single lines for each carbon and enhances S/N via the Nuclear Overhauser Effect (NOE). |

| Number of Scans (NS) | 128-1024 | Required to achieve adequate S/N due to the low natural abundance and smaller gyromagnetic ratio of ¹³C. |

| Relaxation Delay (D1) | 2 seconds | A standard delay for most carbon nuclei. Quaternary carbons may require longer delays for accurate integration. |

| Acquisition Time (AQ) | 1-2 seconds | Sufficient for good digital resolution. |

| Spectral Width (SW) | 200-240 ppm | Covers the entire chemical shift range for most organic compounds, including carbonyl carbons.[4] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Predicted NMR Spectral Data

Based on the analysis of similar compounds and the use of online prediction tools, the following ¹H and ¹³C NMR spectral data are anticipated for this compound in CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.75 | d | 2H | ~8.8 | H2, H6 |

| ~7.45 | d | 2H | ~8.8 | H3, H5 |

| ~7.80 | d | 2H | ~9.0 | H2', H6' |

| ~6.95 | d | 2H | ~9.0 | H3', H5' |

| ~4.10 | q | 2H | ~7.0 | -OCH₂CH₃ |

| ~1.45 | t | 3H | ~7.0 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195.5 | C=O |

| ~163.5 | C4' |

| ~138.9 | C4 |

| ~137.2 | C1 |

| ~132.7 | C2', C6' |

| ~131.5 | C2, C6 |

| ~130.1 | C1' |

| ~128.7 | C3, C5 |

| ~114.0 | C3', C5' |

| ~63.8 | -OCH₂CH₃ |

| ~14.7 | -OCH₂CH₃ |

Spectral Analysis and Discussion

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two rings and the aliphatic protons of the ethoxy group.

-

Ethoxy Group: The ethoxy group will present as a quartet at approximately 4.10 ppm for the methylene (-OCH₂) protons, coupled to the three methyl protons. The methyl (-CH₃) protons will appear as a triplet at around 1.45 ppm, coupled to the two methylene protons. Both signals will exhibit a typical vicinal coupling constant of about 7.0 Hz.

-

Aromatic Protons (Ring A - Chloro-substituted): The chloro-substituted ring will display an AA'BB' system, which often appears as two doublets. The protons ortho to the carbonyl group (H2, H6) are expected to be deshielded relative to the protons meta to the carbonyl (H3, H5). The electron-withdrawing chlorine atom at the para position will further deshield all protons on this ring compared to an unsubstituted benzoyl group. The protons H2 and H6 will likely resonate around 7.75 ppm, while H3 and H5 will be upfield at approximately 7.45 ppm. The ortho-coupling between adjacent protons will result in a coupling constant of approximately 8.8 Hz.[5]

-

Aromatic Protons (Ring A' - Ethoxy-substituted): The ethoxy-substituted ring will also show an AA'BB' system, appearing as two doublets. The electron-donating ethoxy group will shield the protons on this ring, particularly at the ortho (H2', H6') and para positions. Consequently, these signals will appear at a higher field compared to the protons on the chloro-substituted ring. The protons ortho to the carbonyl group (H2', H6') are expected around 7.80 ppm, while the protons ortho to the ethoxy group (H3', H5') will be significantly shielded and appear at approximately 6.95 ppm. The ortho-coupling constant is anticipated to be around 9.0 Hz.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, accounting for the molecular symmetry.

-

Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear at approximately 195.5 ppm.

-

Aromatic Carbons (Ring A - Chloro-substituted): The carbon attached to the chlorine (C4) will be deshielded due to the electronegativity of chlorine, resonating around 138.9 ppm. The ipso-carbon (C1) will be found at approximately 137.2 ppm. The carbons ortho to the carbonyl (C2, C6) are expected at about 131.5 ppm, and the carbons meta to the carbonyl (C3, C5) will be at a similar chemical shift of around 128.7 ppm.

-

Aromatic Carbons (Ring A' - Ethoxy-substituted): The carbon bearing the ethoxy group (C4') will be significantly deshielded due to the oxygen atom, appearing at about 163.5 ppm. The ipso-carbon (C1') is predicted to be at approximately 130.1 ppm. The carbons ortho to the carbonyl (C2', C6') will resonate around 132.7 ppm. The carbons ortho to the ethoxy group (C3', C5') will be shielded by the electron-donating effect of the oxygen and are expected at approximately 114.0 ppm.

-

Ethoxy Carbons: The methylene carbon (-OCH₂) will be at around 63.8 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at approximately 14.7 ppm.

Conclusion

This application note provides a detailed protocol and a thorough predictive analysis for the complete ¹H and ¹³C NMR spectral assignment of this compound. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently assign the spectra of this and related substituted benzophenone compounds. The provided protocols for sample preparation and data acquisition represent best practices for obtaining high-quality NMR data for small organic molecules.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Jardetzky, O., & Jardetzky, C. K. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benz. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

Sources

- 1. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR spectrum [chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. Cshifts [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Application Note: Mass Spectrometric Analysis and Fragmentation Pattern of 4-Chloro-4'-ethoxybenzophenone

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of 4-Chloro-4'-ethoxybenzophenone, a compound of interest in various chemical and pharmaceutical research fields. We explore the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document outlines the theoretical basis for the observed fragmentation, provides detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents visual diagrams of the fragmentation pathways to aid in spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical method for the identification and characterization of this and structurally related compounds.

Introduction

This compound is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its structural elucidation and purity assessment are critical for its intended applications. Mass spectrometry is a powerful analytical technique for this purpose, providing information on the molecular weight and structure of the analyte through the analysis of its fragmentation pattern.

This application note will focus on the two most common ionization techniques: Electron Ionization (EI), a hard ionization method typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), a soft ionization technique commonly used with Liquid Chromatography (LC). Understanding the fragmentation behavior of this compound under these different ionization conditions is essential for accurate compound identification and structural confirmation.

Theoretical Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is dictated by the stability of the resulting ions. The presence of two substituted phenyl rings, a carbonyl group, a chlorine atom, and an ethoxy group provides several potential cleavage sites.

Electron Ionization (EI) Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) that is often energetically unstable and undergoes extensive fragmentation. The fragmentation of benzophenone derivatives in EI-MS is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl group.[1]

The primary fragmentation pathways for this compound under EI are expected to be:

-

α-Cleavage: The most characteristic fragmentation for ketones involves the cleavage of the C-C bond adjacent to the carbonyl group.[2] This results in the formation of two primary acylium ions:

-

Formation of the 4-chlorobenzoyl cation (m/z 139/141): This ion is formed by the loss of the 4-ethoxyphenyl radical. The presence of the chlorine isotope (³⁷Cl) will result in a characteristic M+2 peak at m/z 141 with an intensity of approximately one-third of the m/z 139 peak.[3]

-

Formation of the 4-ethoxybenzoyl cation (m/z 135): This ion is formed by the loss of the 4-chlorophenyl radical.

-

-

Secondary Fragmentation: These primary fragment ions can undergo further fragmentation:

-

The 4-chlorobenzoyl cation (m/z 139/141) can lose a molecule of carbon monoxide (CO) to form the 4-chlorophenyl cation (m/z 111/113).

-

The 4-ethoxybenzoyl cation (m/z 135) can also lose CO to form the 4-ethoxyphenyl cation (m/z 107).

-

-

Fragmentation of the Ethoxy Group: The molecular ion or fragment ions containing the ethoxy group can undergo cleavage of the ethyl group. For instance, the 4-ethoxyphenyl cation (m/z 107) can lose an ethene molecule (C₂H₄) to form a hydroxyphenyl cation (m/z 79).

A visual representation of the proposed EI fragmentation pathway is provided below.

Figure 1: Proposed EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Fragmentation is induced by collision-induced dissociation (CID) in the mass spectrometer.

Positive Ion Mode ([M+H]⁺):

The protonated molecular ion of this compound (m/z 261/263) is expected to be the base peak in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) of this precursor ion will likely reveal the following fragmentation pathways:

-

Loss of the ethoxy group: A common fragmentation pathway for protonated ethers is the loss of the alkoxy group as an alcohol. In this case, the loss of ethanol (C₂H₅OH) would lead to a fragment at m/z 215/217.

-

Cleavage at the carbonyl group: Similar to EI, cleavage adjacent to the carbonyl can occur, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141) or the 4-ethoxybenzoyl cation (m/z 135).

Sources

Application Notes and Protocols for Photocurable Resins Featuring 4-Chloro-4'-ethoxybenzophenone

Introduction: Harnessing the Power of a Type II Photoinitiator

4-Chloro-4'-ethoxybenzophenone is a member of the benzophenone family of photoinitiators, which are classified as Type II photoinitiators. These compounds are instrumental in the formulation of photocurable resins, inks, and coatings. Upon exposure to ultraviolet (UV) light, this compound becomes excited and initiates a chemical reaction with a co-initiator, typically a tertiary amine, to generate free radicals. These free radicals then propagate a rapid polymerization of monomers and oligomers in the resin formulation, transforming the liquid resin into a solid, cross-linked polymer. This process, known as photocuring, offers numerous advantages including high cure speeds, low energy consumption, and solvent-free formulations.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of photocurable resins using this compound. We will delve into the underlying photochemical mechanisms, provide detailed formulation and curing protocols, and outline key characterization techniques to validate the performance of the cured materials.

Scientific Foundation: The Mechanism of Action

This compound functions as a Type II photoinitiator, meaning it requires a synergistic co-initiator to produce the free radicals necessary for polymerization. The general mechanism is a two-step process:

-

Photoexcitation: Upon absorption of UV energy, the this compound molecule transitions from its ground state to an excited singlet state, and then to a more stable triplet state.

-

Hydrogen Abstraction: In its excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a co-initiator, such as a tertiary amine. This results in the formation of two radical species: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is the primary initiator of the polymerization process.

The choice of co-initiator is critical and can influence the cure speed and final properties of the polymer. Tertiary amines, such as triethanolamine (TEA) or ethyl 4-(dimethylamino)benzoate (EDB), are commonly used due to their readily abstractable hydrogen atoms.

Formulation Protocol: A Step-by-Step Guide

The following protocol provides a general framework for formulating a simple UV-curable acrylate-based resin. The specific ratios of components should be optimized based on the desired application and performance characteristics.

Materials & Reagents:

| Component | Function | Typical Concentration (wt%) | Example |

| Oligomer | Provides the backbone of the polymer network, influencing properties like flexibility and adhesion. | 40 - 70% | Urethane Acrylate, Epoxy Acrylate |

| Monomer | Acts as a reactive diluent, adjusting viscosity and cross-link density. | 20 - 50% | Isobornyl Acrylate (IBOA), Trimethylolpropane Triacrylate (TMPTA) |

| Photoinitiator | This compound | 1 - 5% | - |

| Co-initiator | Synergist for the photoinitiator. | 1 - 5% | Triethanolamine (TEA), Ethyl 4-(dimethylamino)benzoate (EDB) |

| Additives | Modifies properties such as flow, slip, and stability. | 0.1 - 2% | Leveling agents, defoamers, stabilizers |

Experimental Workflow:

Detailed Protocol:

-

Preparation of the Resin Base: In a light-opaque container, combine the desired amounts of oligomer and monomer(s). Mix thoroughly with a mechanical stirrer at a moderate speed to avoid introducing excessive air until a homogeneous mixture is achieved.

-

Addition of the Photoinitiator System: While stirring, add the pre-weighed this compound and the chosen co-initiator to the resin base. Continue stirring in a dark environment until the photoinitiator system is completely dissolved. Gentle heating (e.g., to 40-50°C) can be employed to facilitate dissolution, but care should be taken to avoid premature polymerization.

-

Incorporation of Additives: Once the photoinitiator is dissolved, add any other desired additives to the formulation and mix until the solution is uniform.

-

Degassing: To ensure a void-free cured material, it is crucial to degas the formulated resin. This can be achieved by placing the mixture in a vacuum chamber until all air bubbles have been removed.

-

Storage: Store the final photocurable resin in a tightly sealed, light-proof container in a cool, dark place.

UV Curing Protocol

The UV curing process is dependent on several factors, including the UV light source, the intensity of the light, the exposure time, and the thickness of the resin film.

Equipment:

-

UV Curing System (e.g., mercury vapor lamp, UV-LED lamp)

-

Substrate for coating (e.g., glass, metal, plastic)

-

Film applicator or spin coater for controlled thickness

Curing Parameters:

| Parameter | Description | Typical Range |

| UV Wavelength | The spectral output of the UV source should overlap with the absorption spectrum of the photoinitiator. While specific data for this compound is not readily available, related benzophenone derivatives absorb in the UVA range (315-400 nm). | 365 nm, 395 nm (for UV-LED) |

| UV Intensity (Irradiance) | The power of the UV light per unit area. Higher intensity generally leads to faster curing. | 100 - 2000 mW/cm² |

| Exposure Time (Dose) | The total amount of UV energy delivered to the resin. | 1 - 30 seconds |

| Film Thickness | Thicker films may require longer exposure times or higher intensity for complete through-cure. | 10 - 1000 µm |

Experimental Workflow:

Detailed Protocol:

-

Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants that could interfere with adhesion.

-

Resin Application: Apply the formulated photocurable resin onto the substrate using a suitable method to achieve a uniform film of the desired thickness.

-

UV Curing: Place the coated substrate under the UV light source. Expose the resin to UV radiation for a predetermined time and at a specific intensity. It is recommended to perform a dose-response study to determine the optimal curing parameters for your specific formulation and application.

-

Assessment of Cure: The degree of cure can be initially assessed by touch (tack-free surface) or by a solvent rub test (e.g., with methyl ethyl ketone - MEK). A fully cured resin will not be tacky and will show high resistance to the solvent.

Characterization of Cured Resins

A thorough characterization of the cured resin is essential to ensure it meets the requirements of the intended application.

| Property | Test Method | Description |

| Hardness | Pencil Hardness (ASTM D3363), Shore Durometer (ASTM D2240) | Measures the resistance of the cured surface to scratching or indentation. |

| Adhesion | Cross-hatch Adhesion (ASTM D3359) | Evaluates the adhesion of the cured coating to the substrate. |

| Solvent Resistance | MEK Rub Test (ASTM D5402) | Assesses the degree of cure by measuring the resistance to a solvent. |

| Gloss | Glossmeter (ASTM D523) | Measures the specular reflection of the cured surface. |

| Mechanical Properties | Tensile Testing (ASTM D882), Dynamic Mechanical Analysis (DMA) | Determines properties such as tensile strength, elongation, and modulus. |

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound and the formulated resin.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a fume hood.

-

Storage: Store this compound and the formulated resin in a cool, dry, and dark place away from incompatible materials.[1]

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Cure / Tacky Surface | - Insufficient UV dose (intensity or time) - Mismatch between UV source and photoinitiator absorption - Oxygen inhibition at the surface - Incorrect photoinitiator/co-initiator ratio | - Increase UV exposure time or intensity - Ensure UV lamp has appropriate spectral output - Cure in an inert atmosphere (e.g., nitrogen) - Optimize the concentration of the photoinitiator system |

| Yellowing | - Excessive photoinitiator concentration - Over-curing (excessive UV dose) - Instability of some formulation components to UV light | - Reduce the concentration of the photoinitiator - Optimize the UV dose - Select more UV-stable oligomers and monomers |

| Poor Adhesion | - Improper substrate preparation - Incompatibility between the resin and the substrate - High shrinkage during curing | - Ensure the substrate is clean and dry - Consider using an adhesion promoter - Adjust the formulation to reduce shrinkage (e.g., by using different oligomers/monomers) |

Conclusion

This compound is a versatile and effective Type II photoinitiator for the formulation of a wide range of photocurable resins. By understanding its mechanism of action and by carefully controlling the formulation and curing parameters, researchers and developers can create advanced materials with tailored properties for diverse applications. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this compound in your research and development endeavors. Further optimization of the formulation and curing conditions is encouraged to achieve the desired performance for your specific application.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. Retrieved from [Link]

- Google Patents. (1997). WO1997049664A1 - Photoinitiators.

-

European Publication Server. (n.d.). Patent 2447259 - Polymerisable photoinitiators for LED curable compositions. Retrieved from [Link]

- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.

-

ResearchGate. (2023). Synthesis and application of novel benzophenone photoinitiators. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 6: Typical UV–vis absorbance spectrum of 4-chlorophenol. Retrieved from [Link]

-

Indian Patent Office. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

-

iChemical. (2019). 4-Chlorobenzophenone, Photoinitiator CBP, CAS 134-85-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Retrieved from [Link]

-

Vihita Bio-Chem Pvt. Ltd. (n.d.). 4-Chloro-4'-hydroxybenzophenone. Retrieved from [Link]

-

European Patent Office. (2022). PATTERN FORMING METHOD, PHOTOCURABLE RESIN COMPOSITION, LAYERED BODY MANUFACTURING METHOD, AND ELECTRONIC DEVICE MANUFACTURING M. Retrieved from [Link]

-

White Rose Research Online. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and ethyl-4- (dimethylamino) benzoate (EDB). Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and application of novel benzophenone photoinitiators. Retrieved from [Link]

-

Chemical Research in Chinese Universities. (n.d.). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... Retrieved from [Link]

-

MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-4'-ethoxybenzophenone as a Photoinitiator

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the efficiency of 4-Chloro-4'-ethoxybenzophenone in photopolymerization experiments. Here, we address common challenges and provide evidence-based solutions to enhance your experimental outcomes.

Introduction to this compound

This compound is a Type II photoinitiator, meaning it initiates polymerization through a bimolecular process.[1] Upon absorption of UV light, it transitions to an excited triplet state.[2] This excited state then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate the free radicals that initiate polymerization.[2][3] Understanding this mechanism is fundamental to troubleshooting and optimizing its performance.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Incomplete or Slow Curing

Incomplete or slow polymerization is a frequent challenge in UV curing processes.[4] This can manifest as a tacky or soft surface on the final polymer.

Possible Causes and Solutions:

| Possible Cause | Explanation | Recommended Action |

| Mismatched UV Source and Absorption Spectrum | For efficient initiation, the emission spectrum of your UV lamp must overlap with the absorption spectrum of the photoinitiator.[1] Benzophenone derivatives typically have absorption maxima around 250 nm and in the 330-360 nm range.[5] The ethoxy and chloro substituents on this compound will slightly alter this profile. | Verify the emission spectrum of your UV source. If there is a mismatch, consider using a different lamp or a sensitizer to broaden the absorption range of your photoinitiator package.[6] |

| Insufficient Photoinitiator Concentration | An inadequate concentration of this compound will result in a low rate of radical generation, leading to incomplete curing. | Systematically increase the concentration of the photoinitiator in small increments (e.g., 0.5% w/w) to find the optimal level for your specific formulation. Be aware that excessive concentrations can also be detrimental (see Issue 2). |

| Inadequate Synergist (Co-initiator) Concentration | As a Type II photoinitiator, this compound requires a hydrogen donor (synergist) to generate initiating radicals.[3] Insufficient synergist will limit the rate of initiation. | Ensure the presence of a suitable amine synergist, such as ethyl-4-dimethylaminobenzoate (EDB) or triethanolamine (TEA).[2] The optimal concentration of the synergist is crucial; a typical starting point is a 1:1 or 2:1 molar ratio of synergist to photoinitiator.[7] |

| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization.[8] It scavenges the initiating radicals, preventing them from initiating polymer chains, which often results in a tacky surface.[6] | To mitigate oxygen inhibition, consider the following strategies: 1. Inert Atmosphere: Conduct the curing process under a nitrogen or argon atmosphere. 2. Increase Light Intensity: Higher light intensity can generate radicals at a faster rate than they are consumed by oxygen.[9] 3. Amine Synergists: Tertiary amines not only act as co-initiators but also help to consume oxygen.[10] 4. Barrier Coatings: Applying a transparent barrier film can limit oxygen diffusion into the curing formulation. |

| "Through-Cure" Inhibition | An excessively high concentration of the photoinitiator can lead to the top layer of the formulation absorbing too much UV light, preventing sufficient light from penetrating to cure the deeper layers.[6] | If you observe a cured surface but a liquid or soft interior, reduce the concentration of this compound. Conduct a "ladder study" to determine the optimal concentration for your specific film thickness.[6] |

Issue 2: Yellowing of the Cured Polymer

The appearance of a yellow tint in the final cured product is a common aesthetic and, in some applications, functional issue.

Possible Causes and Solutions:

| Possible Cause | Explanation | Recommended Action |

| Photoinitiator Byproducts | The photoreaction of benzophenone derivatives, especially in the presence of amine synergists, can generate colored byproducts.[11][12] Phenolic compounds formed during the reaction are often cited as a cause of yellowing.[12] | 1. Optimize Concentrations: Use the minimum effective concentrations of both the photoinitiator and the amine synergist. 2. Alternative Synergists: Investigate the use of different amine synergists, as some may be less prone to forming colored byproducts. 3. Post-Curing Treatment: In some cases, a thermal post-cure can help to bleach some of the yellowing. |

| Over-Exposure to UV Light | Prolonged exposure to high-intensity UV radiation can lead to degradation of the polymer backbone and the photoinitiator fragments, contributing to yellowing. | Reduce the UV exposure time to the minimum required for a complete cure. This can be determined by monitoring the degree of conversion using techniques like real-time FTIR. |

Issue 3: Migration of Unreacted Photoinitiator

The leaching of unreacted photoinitiator and its byproducts from the cured polymer is a significant concern, particularly in applications such as food packaging and biomedical devices.[13][14]

Possible Causes and Solutions:

| Possible Cause | Explanation | Recommended Action |

| Low Molecular Weight of Photoinitiator | Small molecules like this compound can diffuse through the polymer matrix and migrate to the surface.[15] | 1. Polymerizable Photoinitiators: Consider synthesizing a version of the photoinitiator with a polymerizable group (e.g., an acrylate moiety). This allows it to be covalently bound into the polymer network, significantly reducing migration.[16] 2. Macromolecular Photoinitiators: Increase the molecular weight of the photoinitiator by attaching it to a polymer backbone. Photoinitiators with molecular weights above 1,000 g/mol are considered to have minimal migration.[14] |

| Incomplete Curing | If the polymerization is incomplete, there will be a higher concentration of unreacted photoinitiator available to migrate. | Address the root causes of incomplete curing as outlined in Issue 1 to maximize the consumption of the photoinitiator. |

Frequently Asked Questions (FAQs)

Q1: What is the typical UV absorption range for this compound?

Q2: What are the best amine synergists to use with this compound?

Commonly used and effective amine synergists for benzophenone-type photoinitiators include ethyl-4-dimethylaminobenzoate (EDB) and 2-ethylhexyl-4-dimethylaminobenzoate (EHA).[10] Triethanolamine (TEA) is also a widely used, cost-effective option. The choice of synergist can influence cure speed and the degree of yellowing.

Q3: How do I determine the optimal concentration of this compound for my formulation?

The optimal concentration depends on several factors, including the monomer system, the film thickness, and the intensity of the UV source. A "ladder study" is the recommended experimental approach. This involves preparing a series of formulations with varying concentrations of the photoinitiator (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w) and evaluating the curing performance (e.g., tack-free time, depth of cure, final hardness).

Q4: Can I use this compound for curing thick or pigmented systems?

Type II photoinitiators like this compound can be less efficient in highly pigmented or thick formulations due to light scattering and absorption by the pigments.[6] For such applications, consider using a combination of photoinitiators, including a photobleaching initiator that becomes more transparent upon exposure to UV light, allowing for deeper light penetration.

Q5: How can I measure the efficiency of my photoinitiator system?

The efficiency can be evaluated by several methods:

-

Real-Time FTIR (RT-FTIR): This technique monitors the disappearance of the monomer's reactive groups (e.g., acrylate double bonds) in real-time during UV exposure, providing detailed kinetic information.

-

Photo-DSC (Differential Scanning Calorimetry): This method measures the heat released during the exothermic polymerization reaction upon UV irradiation, which is proportional to the rate and extent of conversion.

-

Hardness and Tack-Free Time: Simple physical tests can provide a good indication of the degree of cure.

Experimental Protocols

Protocol 1: Determining the Optimal Photoinitiator and Synergist Concentration

This protocol outlines a systematic approach to finding the ideal concentrations of this compound and an amine synergist.

Materials:

-

Monomer/oligomer formulation

-

This compound

-

Amine synergist (e.g., EDB)

-

UV curing system with controlled intensity

-

Substrate for coating (e.g., glass slides)

-

Film applicator for consistent thickness

Procedure:

-

Prepare Stock Solutions: Create stock solutions of the photoinitiator and synergist in a portion of the monomer blend to facilitate accurate dosing.

-

Formulation Matrix: Prepare a matrix of formulations with varying concentrations of the photoinitiator (e.g., 0.5% to 3.0% w/w) and synergist (e.g., 0.5% to 3.0% w/w).

-

Coating Application: Apply each formulation to a substrate at a consistent thickness.

-

UV Curing: Expose each sample to a fixed dose of UV radiation.

-

Evaluation:

-

Tack-Free Time: Immediately after curing, gently touch the surface with a cotton ball to determine if it is tack-free.

-

Solvent Rub Test: Rub the surface with a cotton swab soaked in a suitable solvent (e.g., acetone). The number of rubs before the coating is removed indicates the degree of crosslinking.

-

Hardness Measurement: Use a pencil hardness tester or a durometer to quantify the surface hardness.

-

-

Data Analysis: Plot the results to identify the concentration ranges that provide the best balance of properties.

Protocol 2: Evaluating the Impact of Oxygen Inhibition

Materials:

-

Optimized formulation from Protocol 1

-

UV curing system

-

Nitrogen or argon source

-

Enclosed curing chamber

Procedure:

-

Control Sample (Air): Cure a sample of the optimized formulation in a standard air atmosphere.

-

Inerted Sample: Place a second sample in the curing chamber and purge with nitrogen or argon for a few minutes to displace the oxygen. Cure the sample under the inert atmosphere.

-

Comparison: Compare the tack-free time, solvent resistance, and hardness of the two samples. A significant improvement in the inerted sample indicates that oxygen inhibition is a major factor.

Visualizations

Mechanism of Action: Type II Photoinitiation

Caption: Type II photoinitiation mechanism of this compound.

Troubleshooting Workflow: Incomplete Curing

Caption: A logical workflow for troubleshooting incomplete curing issues.

References

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). PMC. [Link]

-

Reduction of Photoinitiator Migration by Control and Optimization of the UV-Curing Process. RadTech. [Link]

-

Why Isn't My UV Resin Curing? Common Causes and Fixes. IntoResin. [Link]

-

Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate. [Link]

-

New UV Synergist for Improved Photoinitiator Efficiency. PCI Magazine. [Link]

-

Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. ResearchGate. [Link]

-

Brief description of hydrogen-capturing photoinitiators and their two main categories. iSuoChem. [Link]

- Type ii photoinitiator system and method for forming crosslinking silicone compositions.

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

-

Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. SciSpace. [Link]

-

How to Improve the Curing Ability during the Vat Photopolymerization 3D Printing of Non-Oxide Ceramics: A Review. MDPI. [Link]

-

Hydrogen abstraction by photoexcited benzophenone: consequences for DNA photosensitization. RSC Publishing. [Link]

-

Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. MDPI. [Link]

-

Strategies to Minimize Migration from Photoinitiators. Guangdong Lencolo New Material Co., LTD. [Link]

-

Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

-

Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization. PMC - PubMed Central. [Link]

-

Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry (RSC Publishing). [Link]

-

Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry. MDPI. [Link]

-

The Impact of Oxygen on Photopolymerization Kinetics. RadTech. [Link]

-

Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]

-

Optimizing UV Curing: The Impact of Photoinitiator Selection on Performance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. MDPI. [Link]

-

The Development of a Low-Migration Photoinitiator. UV+EB Technology. [Link]

-

The absorption spectra of derivatives of benzophenone with acceptor and donor substituents (1968). SciSpace. [Link]

-

A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. NIH. [Link]

-

Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

-

Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry (RSC Publishing). [Link]

-

Use of Amino Acrylates to Reduce Photoinitiator Concentration or Increase Cure Speed in UV LED-Curable OPVs and Flexo Inks. PCI Magazine. [Link]

-

Overcoming Common Resin 3D Printing Curing Issues. Mach5ive. [Link]

-

Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators. Chemical Science (RSC Publishing). [Link]

-

FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. CORE. [Link]

-

Modeling the Effect of Oxygen on Photopolymerization Kinetics. ResearchGate. [Link]

-

UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. [Link]

-

Optimized Photoinitiator for Fast Two-Photon Absorption Polymerization of Polyester-Macromers for Tissue Engineering. ResearchGate. [Link]

-

Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity. Frontiers. [Link]

-

UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively (Ref.[10]). ResearchGate. [Link]

-

Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings. ResearchGate. [Link]

-

How can you prevent White resin from yellowing? Reddit. [Link]

-

Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. ResearchGate. [Link]

-

Resin 3D Printing Troubleshooting: Fix Incomplete Resin Prints. Anycubic. [Link]

-

How Low Migration UV Ink Reduces Photoinitiator Residue. Star Color. [Link]

-

Effect of combining photoinitiators on cure efficiency of dental resin-based composites. SciELO. [Link]

-

The Only Epoxy Resin Troubleshooting Tips You Need. Resin Obsession. [Link]

- Amine synergists with uv-a absorption.

-

UV-CROSSLINKABLE SOLVENT-FREE PSA SYSTEMS. Pressure Sensitive Tape Council. [Link]

-

Understanding the Chemistry of 4-Methylbenzophenone: A Photoinitiator Primer. Chemical Synthesis. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. diyresins.com [diyresins.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pcimag.com [pcimag.com]

- 11. longchangchemical.com [longchangchemical.com]

- 12. researchgate.net [researchgate.net]

- 13. starcolor-ink.com [starcolor-ink.com]

- 14. Strategies to Minimize Migration from Photoinitiators - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 15. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]

- 16. uvebtech.com [uvebtech.com]

- 17. mdpi.com [mdpi.com]

Technical Support Center: Reaction Condition Optimization for Fries Rearrangement to Benzophenones

Welcome to the technical support center for the Fries rearrangement. As a key transformation in synthetic organic chemistry, the Fries rearrangement provides a powerful method for the synthesis of hydroxyaryl ketones, such as benzophenones, which are crucial intermediates in the pharmaceutical and chemical industries.[1][2] This guide, designed for researchers and drug development professionals, offers in-depth troubleshooting advice and answers to frequently encountered challenges during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the Fries rearrangement for synthesizing benzophenones.

Q1: What is the fundamental principle of the Fries rearrangement and its application to benzophenone synthesis?

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Brønsted or Lewis acid catalyst, or through photochemical activation (photo-Fries rearrangement).[3][4] In the context of benzophenone synthesis, a phenyl benzoate derivative is rearranged, causing the benzoyl group to migrate from the phenolic oxygen to either the ortho or para position on the aromatic ring.[3] This reaction is highly valuable because the direct Friedel-Crafts acylation of phenols often leads to O-acylation (ester formation) rather than the desired C-acylation (ketone formation), making the Fries rearrangement a critical alternative for producing hydroxybenzophenone cores.[1]

Q2: What are the most critical factors for controlling the ortho vs. para selectivity of the rearrangement?

The regioselectivity of the Fries rearrangement is not arbitrary and can be effectively controlled by manipulating the reaction conditions, primarily temperature and solvent polarity.[1][3]

-

Temperature: This is the most significant factor. Low reaction temperatures (typically < 60°C) favor the formation of the para-substituted product, which is under kinetic control.[3][5] Conversely, high temperatures (> 100°C) favor the formation of the ortho-substituted product, which is the thermodynamically more stable isomer due to the formation of a bidentate complex with the Lewis acid catalyst.[1]

-

Solvent Polarity: The choice of solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product.[1][5] As the polarity of the solvent increases, the proportion of the para product generally increases.[1][6] In some cases, the reaction can be conducted without any solvent.[1]

Q3: Why is a stoichiometric excess of Lewis acid often required?

Lewis acids, such as aluminum chloride (AlCl₃), are required in amounts exceeding one equivalent because they form complexes with both the starting phenolic ester (at the carbonyl oxygen) and the resulting hydroxybenzophenone product (at both the carbonyl and hydroxyl oxygens).[7] The initial complexation with the ester's carbonyl oxygen is what activates the molecule for rearrangement.[3] Subsequent complexation with the product prevents it from acting as a Lewis base and deactivating the catalyst. Therefore, a molar excess is necessary to ensure there is enough free Lewis acid to catalyze the reaction to completion.[7]

Q4: What are the key differences and advantages of the photo-Fries rearrangement compared to the classic Lewis acid-catalyzed method?

The photo-Fries rearrangement is an alternative pathway that uses ultraviolet (UV) light to induce the migration of the acyl group, proceeding through a radical mechanism without the need for a catalyst.[4][8]

-

Advantages: The primary advantage is the avoidance of corrosive, and often environmentally hazardous, Lewis or Brønsted acids, which simplifies work-up procedures and aligns with green chemistry principles.[7]

-

Disadvantages: A significant drawback of the photo-Fries rearrangement is the frequent formation of byproduct phenols (from de-acylation) and other side products arising from radical reactions outside the solvent cage.[9][10] However, selectivity can sometimes be enhanced by using specialized media, such as micelles.[9]

Section 2: Troubleshooting Guide for Benzophenone Synthesis

This guide provides solutions to specific experimental issues in a question-and-answer format.

Problem: Low or No Yield of the Desired Hydroxybenzophenone

Q: My reaction has stalled, or the yield is significantly lower than expected. What are the potential causes and how can I fix them?

A: Low yields are a common issue and can typically be traced back to a few key areas.

-

Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the starting materials or solvent will hydrolyze the catalyst, rendering it inactive.

-

Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use freshly opened or purified anhydrous solvents and high-purity Lewis acids. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

-

Insufficient Catalyst: As discussed in the FAQ, both the starting material and the product consume the Lewis acid.[7]

-

Solution: Empirically test catalyst loading. Start with at least 1.1 equivalents and consider increasing to 2.5-3.0 equivalents, especially if the substrate or product has multiple coordination sites.

-

-

Unsuitable Substrate: The electronic and steric nature of your substrate is critical.

-

Causality: The reaction is an electrophilic aromatic substitution, so the acylium ion attacks the aromatic ring.[3] Strong electron-withdrawing or meta-directing groups on the phenolic ring will deactivate it towards this attack, leading to poor yields.[2] Significant steric hindrance near the ortho or para positions can also prevent the reaction.[7]

-

Solution: This is an intrinsic limitation. If your substrate is highly deactivated, the Fries rearrangement may not be the optimal synthetic route. Consider alternative synthetic strategies.

-

-

Inappropriate Temperature: The reaction may have a specific activation energy that is not being met, or the temperature might be too high, leading to decomposition.

-

Solution: If running at low temperatures for para selectivity, ensure the reaction is allowed to proceed for a sufficient duration (monitoring by TLC or LCMS is crucial). If no reaction occurs, a modest increase in temperature may be necessary. For high-temperature ortho-selective reactions, ensure you are not exceeding the decomposition temperature of your starting material or product.

-

Problem: Poor Regioselectivity (ortho/para Mixture)

Q: I am obtaining an inseparable mixture of ortho- and para-hydroxybenzophenones. How can I improve the selectivity?

A: Achieving high regioselectivity is a matter of carefully controlling the thermodynamic and kinetic parameters of the reaction.

-

Causality: The para isomer is the product of kinetic control, meaning it forms faster at lower temperatures. The ortho isomer is the product of thermodynamic control; it is more stable at higher temperatures due to the formation of a six-membered chelate ring between the hydroxyl and carbonyl groups with the aluminum catalyst, but it requires more energy to form.[1]

The following table summarizes the expected outcomes based on reaction conditions:

| Parameter | Condition for ortho-Product | Condition for para-Product | Rationale |

| Temperature | High (>100 °C) | Low (<60 °C) | Thermodynamic vs. Kinetic Control[1] |

| Solvent | Non-polar (e.g., CS₂, Nitrobenzene) or Neat | Polar (e.g., Nitrobenzene, molten salts) | Solvent polarity influences the dissociation of the acylium ion intermediate.[1][5][6] |

Troubleshooting Workflow for Selectivity:

Caption: Workflow for optimizing ortho/para selectivity.

Problem: Significant Side Product Formation

Q: My reaction produces a large amount of the starting phenol and benzoic acid (or derivatives). What causes this and how can it be minimized?

A: The formation of the starting phenol is a result of de-acylation, a common side reaction.

-